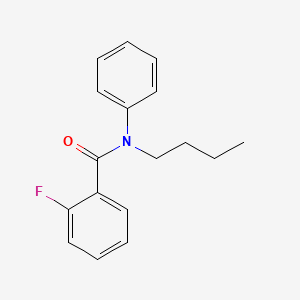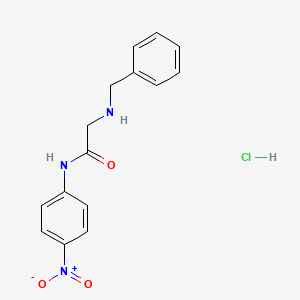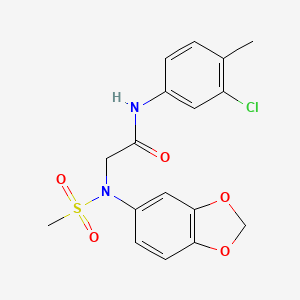![molecular formula C24H21N3O3 B4237257 N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B4237257.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(3-pyridinylmethyl)benzamide
説明
“N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(3-pyridinylmethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain a benzamide moiety, a quinoline ring, and a pyridine ring, among other structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, benzamides are solid at room temperature and have higher melting points than corresponding carboxylic acids . Quinolines are usually colorless hygroscopic liquids .科学的研究の応用
Antioxidant Activity
Benzamide derivatives, including the compound , have been studied for their antioxidant properties . These compounds can scavenge free radicals, thereby protecting cells from oxidative stress which is a factor in numerous diseases .
Antibacterial Applications
Research indicates that benzamide compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria. This makes them valuable for developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic properties of benzamides make them candidates for the development of new pain relief medications, particularly those that could offer an alternative to opioids with fewer side effects .
Cancer Treatment
Some benzamide derivatives have shown promise in cancer treatment . They may function through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis, which are crucial processes in cancer progression .
Hypercholesterolemia Management
There is potential for benzamide compounds to be used in managing hypercholesterolemia . By influencing lipid metabolism, these compounds could help in reducing cholesterol levels .
Industrial Applications
Beyond medical applications, benzamides have uses in industrial sectors such as the plastic and rubber industry, paper industry, and agriculture. They can serve as intermediates in the synthesis of various industrial products .
Drug Discovery
Benzamide derivatives are significant in drug discovery . Their structural diversity and biological activity make them a valuable scaffold for the development of new therapeutic agents .
Synthesis of Heteroannulated Compounds
The compound is related to quinolines, which are important in the synthesis of heteroannulated compounds. These structures are key in creating complex molecules for various chemical applications .
作用機序
将来の方向性
特性
IUPAC Name |
3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-30-21-9-4-8-19(13-21)24(29)27(15-17-6-5-11-25-14-17)16-20-12-18-7-2-3-10-22(18)26-23(20)28/h2-14H,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTAGMCDSZJRDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)CC3=CC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4237189.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B4237205.png)


![2-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237226.png)
![{1-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4237227.png)
![N~1~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4237231.png)
![N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4237233.png)

![4-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4237267.png)